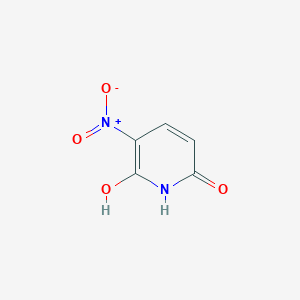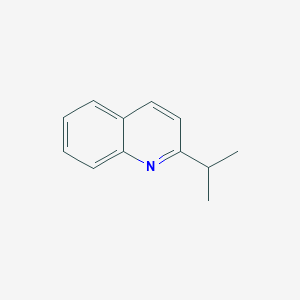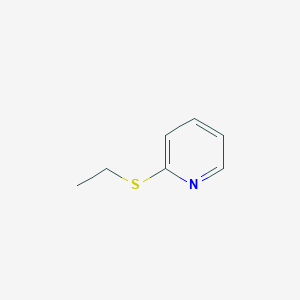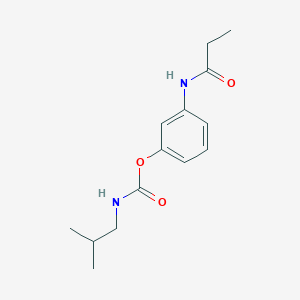
3-Nitropyridine-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitropyridine-2,6-diol is a chemical compound that is part of the nitropyridine family. Nitropyridines are derivatives of pyridine, a basic nitrogen-containing heterocycle, which are substituted with one or more nitro groups. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of nitropyridine derivatives can be achieved through various methods. One approach involves the reaction of pyridine with N2O5 in an organic solvent to yield the N-nitropyridinium ion, which can undergo further reactions to produce 3-nitropyridine with a 77% yield . Another method includes the transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia to give alkyl- or aryl-substituted 3-nitropyridines . Additionally, 3-methoxy-5,6-diamino-2-nitropyridine can be synthesized from 3,5-dichloropyridine through substitution, oxidation, nitration, and ammoniation steps . Similarly, 2-amino-3-nitropyridine-6-methoxy is synthesized from 2,6-dichloropyridine using a sequence of substitution, nitration, ammoniation, and oxidation reactions .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the structures of several nitrosylruthenium complexes containing 2,2':6',2"-terpyridine were determined by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The molecular structure and vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine have been investigated using density functional theory (DFT), revealing the existence of two conformers and providing insights into the molecular stability and bond strength .
Chemical Reactions Analysis
Nitropyridines can undergo various chemical reactions, including nucleophilic substitution and ring transformations. The reaction mechanism for the synthesis of 3-nitropyridine involves a [1,5] sigmatropic shift rather than an electrophilic aromatic substitution . The vicarious nucleophilic substitution (VNS) method has been used to substitute 3-nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines, achieving high regioselectivities and yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines can be characterized using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the vibrational analysis of 3-hydroxy-6-methyl-2-nitropyridine was performed using infrared absorption and Raman spectroscopy, complemented by theoretical simulations . The natural bond orbital (NBO) analysis provides information on molecular stability and bond strength, while the molecular electrostatic potential (ESP) surface gives insights into charge density distribution and sites of chemical reactivity . Additionally, the isotropic chemical shifts computed by (1)H and (13)C NMR chemical shifts calculated using the gauge invariant atomic orbital (GIAO) method can be compared with experimental observations to confirm the structure of nitropyridine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties :
- Fan Kai-qi (2009) reported the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine, detailing the steps and conditions for this process. This synthesis is an example of the chemical modifications and applications of derivatives of 3-Nitropyridine-2,6-diol in chemical industry (Fan Kai-qi, 2009).
- S. Le and N. Nishiwaki (2018) introduced a method for the synthesis of nitropyridines and nitroanilines, which are important intermediates in pharmaceuticals and agrochemicals. This study emphasizes the broader context of this compound in the synthesis of biologically active compounds (Le & Nishiwaki, 2018).
Vibrational Spectroscopy and Molecular Analysis :
- M. Karnan, V. Balachandran, and M. Murugan (2012) conducted a vibrational spectroscopic study of 3-hydroxy-6-methyl-2-nitropyridine. They utilized density functional theory for molecular structure optimization and vibrational assignments, providing insights into the molecular properties and stability of such compounds (Karnan, Balachandran, & Murugan, 2012).
Chemical Reaction Analysis :
- J. Bakke et al. (2000) explored the reaction of 3-nitropyridine with sulfite ions, leading to the synthesis of 5-hydroxyaminopyridine-2-sulfonic acid. This study highlights the chemical reactivity and potential applications of this compound in various chemical transformations (Bakke, Ranes, Romming, & Sletvold, 2000).
Molecular Electronics and Device Applications :
- P. Derosa, Suneel Guda, and J. Seminario (2003) discussed the potential of 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule in molecular electronics. Their study showed charge-induced conformational switching and rectifying behavior, indicating the possibility of using these molecules in memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003).
Structural Analysis and Optimization :
- A. Dahy et al. (2012) performed a comprehensive study on 2-amino-3-nitropyridine, including geometrical optimization, spectroscopic analysis, and electronic structure investigation. This work provides a deeper understanding of the structural characteristics of nitropyridine derivatives (Dahy, Kh, El-Salam, & Arabia, 2012).
Safety and Hazards
properties
IUPAC Name |
6-hydroxy-5-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4-2-1-3(7(10)11)5(9)6-4/h1-2H,(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIJGWISUGBFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396670 |
Source


|
| Record name | 3-Nitropyridine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16013-84-6 |
Source


|
| Record name | 3-Nitropyridine-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)











